molecular formula C12H10F2N2O B13843225 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol

1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol

Cat. No.: B13843225
M. Wt: 236.22 g/mol
InChI Key: IZAZDUDYPKZDOM-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol is a chemical compound characterized by the presence of difluoro and pyrimidinyl groups attached to a phenyl ring, with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a difluorobenzene derivative reacts with a pyrimidinyl compound under basic conditions. The resulting intermediate is then subjected to reduction reactions to introduce the ethanol group. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrimidinyl or difluoro groups.

    Substitution: Halogen atoms in the difluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and pyrimidinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol stands out due to its specific combination of difluoro and pyrimidinyl groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H10F2N2O

Molecular Weight

236.22 g/mol

IUPAC Name

1-(2,4-difluoro-5-pyrimidin-5-ylphenyl)ethanol

InChI

InChI=1S/C12H10F2N2O/c1-7(17)9-2-10(12(14)3-11(9)13)8-4-15-6-16-5-8/h2-7,17H,1H3

InChI Key

IZAZDUDYPKZDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C(=C1)C2=CN=CN=C2)F)F)O

Origin of Product

United States

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